molecular formula C5H7N B12869161 2-Ethynylazetidine

2-Ethynylazetidine

Cat. No.: B12869161
M. Wt: 81.12 g/mol
InChI Key: ZZDARAJSBNOCGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethynylazetidine is a four-membered nitrogen-containing heterocycle with an ethynyl group attached to the azetidine ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity driven by ring strain .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethynylazetidine typically involves the alkylation of 1-azabicyclo[1.1.0]butane (ABB) with organometal reagents in the presence of copper(II) triflate (Cu(OTf)2). This method allows for the preparation of azetidines bearing various functional groups . Another approach involves the [2+2] cycloaddition reactions, such as the aza Paternò–Büchi reaction, which is a photochemical [2+2] cycloaddition between an imine and an alkene .

Industrial Production Methods: Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of metal catalysts and photochemical reactions are common in large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-Ethynylazetidine undergoes various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form different functional groups.

    Reduction: The azetidine ring can be reduced under specific conditions.

    Substitution: The ethynyl group can participate in substitution reactions with various nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce saturated azetidines .

Scientific Research Applications

2-Ethynylazetidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethynylazetidine involves its interaction with molecular targets through its ethynyl and azetidine moieties. The ring strain in the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The ethynyl group can undergo addition reactions, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: 2-Ethynylazetidine is unique due to the presence of the ethynyl group, which imparts additional reactivity and versatility in chemical reactions. The combination of the azetidine ring and the ethynyl group makes it a valuable compound in synthetic chemistry and drug discovery .

Properties

Molecular Formula

C5H7N

Molecular Weight

81.12 g/mol

IUPAC Name

2-ethynylazetidine

InChI

InChI=1S/C5H7N/c1-2-5-3-4-6-5/h1,5-6H,3-4H2

InChI Key

ZZDARAJSBNOCGZ-UHFFFAOYSA-N

Canonical SMILES

C#CC1CCN1

Origin of Product

United States

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